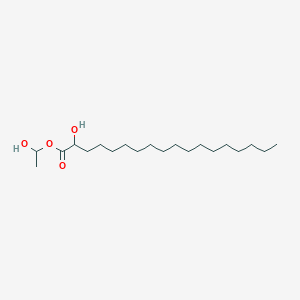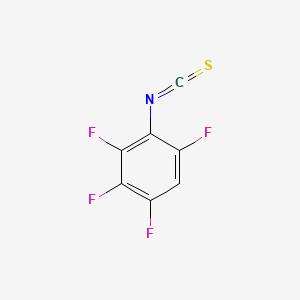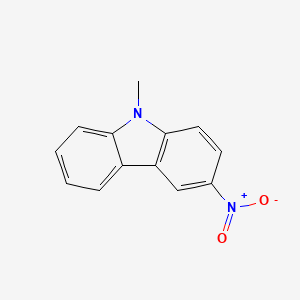
ETHYLENE GLYCOL HYDROXY STEARATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester typically involves the esterification of octadecanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The process involves heating the reactants under reflux conditions and continuously removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester follows a similar process but on a larger scale. The reactants, octadecanoic acid and ethylene glycol, are mixed in a reaction vessel along with a suitable acid catalyst. The mixture is heated, and the water produced is removed using a distillation setup. The reaction is monitored until the acid value of the mixture drops to a desired level, indicating the completion of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYLENE GLYCOL HYDROXY STEARATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and ethylene glycol.
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethylene glycol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
ETHYLENE GLYCOL HYDROXY STEARATE has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological buffers and as a stabilizer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments.
Industry: Acts as an emulsifier and stabilizer in cosmetic products, such as lotions and creams.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester primarily involves its ability to interact with lipid bilayers and proteins. The ester can integrate into lipid membranes, altering their fluidity and stability. Additionally, it can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its role as an emulsifier and stabilizer in various formulations .
Comparación Con Compuestos Similares
ETHYLENE GLYCOL HYDROXY STEARATE can be compared with other similar compounds, such as:
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, which can enhance its solubility and emulsifying properties.
Ethylene glycol monostearate: Similar in structure but lacks the hydroxyl group, making it less effective as an emulsifier.
Diethylene glycol monostearate: Contains an additional ethylene glycol unit, providing different physical and chemical properties.
These comparisons highlight the unique properties of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester, particularly its effectiveness as an emulsifier and stabilizer in various applications.
Propiedades
Número CAS |
33907-46-9 |
|---|---|
Fórmula molecular |
C20H40O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-hydroxyethyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3 |
Clave InChI |
VZURHXVELPKQNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
| 33907-46-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B1616943.png)









![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)



